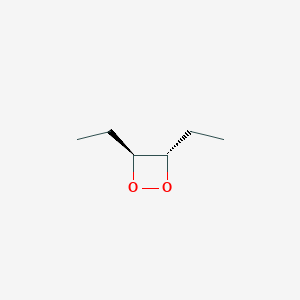
(3S,4S)-3,4-Diethyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Diethyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Diethyl-1,2-dioxetane typically involves the epoxidation of alkenes using peroxy acids. The reaction conditions often include the use of meta-chloroperoxybenzoic acid (mCPBA) or other peroxy acids in an appropriate solvent . The process is stereospecific, ensuring the correct configuration of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Diethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygen-containing molecules.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or alkanes.
科学的研究の応用
(3S,4S)-3,4-Diethyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (3S,4S)-3,4-Diethyl-1,2-dioxetane involves its ability to undergo ring-opening reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, leading to diverse biological and chemical effects .
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar structure but with methyl groups instead of ethyl groups.
(3S,4S)-3,4-Dipropyl-1,2-dioxetane: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
(3S,4S)-3,4-Diethyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct properties that make it suitable for specific research and industrial applications .
特性
CAS番号 |
83929-08-2 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
(3S,4S)-3,4-diethyldioxetane |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(4-2)8-7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
PNBGIVLARUKXJI-WDSKDSINSA-N |
異性体SMILES |
CC[C@H]1[C@@H](OO1)CC |
正規SMILES |
CCC1C(OO1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
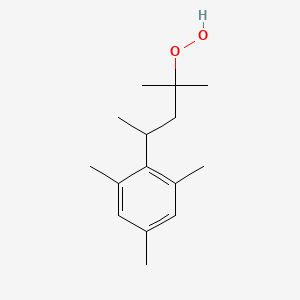
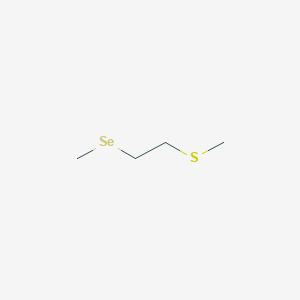
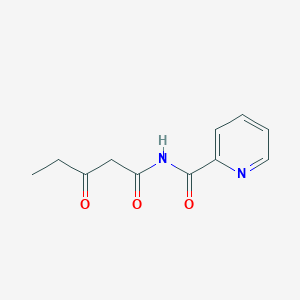
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
silane](/img/structure/B14416372.png)
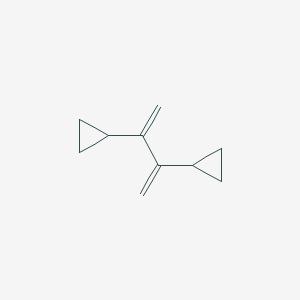
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
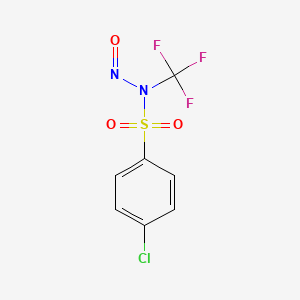
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
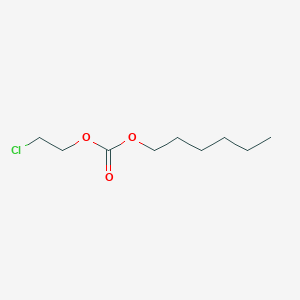
![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)
